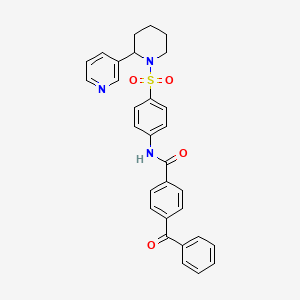

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives and their biological activities, which can provide insights into the potential characteristics and behaviors of the compound . For instance, acetamide derivatives have been studied for their potential as prostacyclin receptor agonists, anticancer agents, and anticonvulsants, indicating a broad range of possible pharmacological applications for such compounds .

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the reaction of an appropriate amine with an acyl chloride or an ester. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Similarly, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized by reacting N-methylchloroacetamide with 4-phenoxyphenol using anhydrous potassium carbonate in DMF . These methods could potentially be adapted for the synthesis of "N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide" by choosing suitable starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For instance, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using HNMR, LC-MS, and X-ray crystallography, revealing intermolecular hydrogen bonds and intramolecular interactions that could influence the compound's properties . The molecular structure analysis of "N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide" would likely involve similar techniques to determine its conformation and bonding patterns.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide can participate in transsilylation reactions, leading to the formation of new heterocyclic compounds . The reactivity of "N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide" would depend on the presence of reactive sites such as the acetamide carbonyl group, which could be involved in nucleophilic addition or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of silyl groups can affect the hydrolytic stability of the compounds . The acetamide moiety typically contributes to the formation of hydrogen bonds, which can affect the compound's solubility and boiling point . The specific properties of "N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide" would need to be determined experimentally, but its structure suggests it may have moderate solubility in organic solvents and the potential to form hydrogen bonds.

Scientific Research Applications

Anticancer Properties

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and analyzed for its anticancer activity. The compound targets the VEGFr receptor, indicating potential applications in cancer treatment. Its structure was elucidated using elemental analyses and spectroscopic techniques, and its anticancer activity was confirmed through in silico modeling studies (Gopal Sharma et al., 2018).

Synthetic Applications

A study describes the high-yielding cyclisation of a related compound to produce (±)-crispine A, demonstrating the compound's use in synthetic chemistry. This process involves an acyliminium ion cyclisation, showcasing the compound's versatility in chemical synthesis (F. King, 2007).

Potential Pesticides

New derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential as pesticides. This study provides valuable data on diffraction, including experimental and calculated peak positions, intensities, and unit-cell parameters (E. Olszewska et al., 2009).

Environmental Toxicology

An update on the biological effects of acetamide and its derivatives, including environmental toxicology, has been published. This work significantly expands the knowledge around the biological consequences of exposure to these chemicals, emphasizing their commercial importance and the varying biological responses among different derivatives (G. Kennedy, 2001).

Photoinitiator Applications

2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide was synthesized for use as a nano-photoinitiator in the preparation of PMMA hybrid networks in an air atmosphere. This study highlights the compound's role in initiating polymerization through intramolecular hydrogen abstraction, leading to improved thermal stability in polymer/filler networks (Gonul S. Batibay et al., 2020).

properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-13(2)14-6-8-15(9-7-14)22-10-16(19)18-11-17(3,21-5)12-20-4/h6-9,13H,10-12H2,1-5H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMRAAQLEIIRIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2514848.png)

![[1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2514852.png)

![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)